Cas no 832-58-6 (2',4',6'-Trimethoxyacetophenone)

2',4',6'-Trimethoxyacetophenone structure
832-58-6 structure
Nome do Produto:2',4',6'-Trimethoxyacetophenone
N.o CAS:832-58-6
MF:C11H14O4
MW:210.226463794708
MDL:MFCD00017238
CID:83123
PubChem ID:24882307

2',4',6'-Trimethoxyacetophenone Propriedades químicas e físicas

Nomes e Identificadores

    • 2,4,6-Trimethoxyacetophenone
    • 2',4',6'-Trimethoxyacetophenone
    • 1-(2,4,6-trimethoxyphenyl)ethanone
    • 1-acetyl-2,4,6-trimethoxybenzene
    • 2',4',6'-trimethoxyphenylacetophenone
    • 2-acetyl-1,3,5-trimethoxybenzene
    • O-Methylxanthoxylin
    • phloracetophenone trimethyl ether
    • phloroacetophenone trimethylether
    • [ "" ]
    • 1-(2,4,6-Trimethoxyphenyl)ethanone (ACI)
    • Acetophenone, 2′,4′,6′-trimethoxy- (6CI, 7CI, 8CI)
    • 1-(2,4,6-Trimethoxyphenyl)ethan-1-one
    • 2,4,6-Trimethoxyphenyl methyl ketone
    • 2′,4′,6′-Trimethoxyacetophenone
    • 4-Acetyl-1,3,5-trimethoxybenzene
    • CS-0017325
    • Cambridge id 5135317
    • MFCD00017238
    • 832-58-6
    • DTXSID10232214
    • 2',4',6'-Trimethoxyacetophenone, 97%
    • CHEMBL4462275
    • 1-(2,4,6-Trimethoxyphenyl)ethanone #
    • AKOS015851698
    • SR-01000196551-1
    • D70100
    • A840543
    • Ethanone, 1-(2,4,6-trimethoxyphenyl)-
    • FT-0609886
    • 2 inverted exclamation marka,4 inverted exclamation marka,6 inverted exclamation marka-Trimethoxyacetophenone
    • SR-01000196551
    • Q63409322
    • SCHEMBL2029772
    • BS-17565
    • 1-(2,4,6-Trimethoxy-phenyl)-ethanone
    • ALBB-031659
    • DB-056702
    • 2,4,6-TRIMETHOXY ACETOPHENONE
    • MDL: MFCD00017238
    • Inchi: 1S/C11H14O4/c1-7(12)11-9(14-3)5-8(13-2)6-10(11)15-4/h5-6H,1-4H3
    • Chave InChI: KPZWHZSIXZXDMW-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C(OC)=CC(OC)=CC=1OC
    • BRN: 519324

Propriedades Computadas

  • Massa Exacta: 210.08900
  • Massa monoisotópica: 210.089
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 203
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.5
  • Superfície polar topológica: 44.8A^2
  • Contagem de Tautomeros: 2
  • Carga de Superfície: 0

Propriedades Experimentais

  • Cor/Forma: Powder
  • Densidade: 1.089
  • Ponto de Fusão: 98-102 °C (lit.)
  • Ponto de ebulição: 343°C at 760 mmHg
  • Ponto de Flash: 152°C
  • Índice de Refracção: 1.495
  • Solubilidade: Soluble in chloroform.
  • PSA: 44.76000
  • LogP: 1.91500
  • Solubilidade: Not determined

2',4',6'-Trimethoxyacetophenone Informações de segurança

  • Símbolo: GHS07
  • Palavra de Sinal:Warning
  • Declaração de perigo: H319
  • Declaração de Advertência: P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 36
  • Instrução de Segurança: S26-S36
  • Identificação dos materiais perigosos: Xi
  • Frases de Risco:R36

2',4',6'-Trimethoxyacetophenone Dados aduaneiros

  • CÓDIGO SH:2914509090
  • Dados aduaneiros:

    China Customs Code:

    2914509090

    Overview:

    2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2',4',6'-Trimethoxyacetophenone Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
T895793-500mg
2',4',6'-Trimethoxyacetophenone
832-58-6
500mg
$87.00 2023-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1087148-5g
2′,4′,6′-Trimethoxyacetophenone
832-58-6 98%
5g
¥441.00 2024-07-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T304736-1g
2',4',6'-Trimethoxyacetophenone
832-58-6 98%
1g
¥146.90 2023-08-31
TRC
T895793-1g
2',4',6'-Trimethoxyacetophenone
832-58-6
1g
$ 80.00 2022-06-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T70490-1g
1-(2,4,6-trimethoxyphenyl)ethanone
832-58-6 ≥97%
1g
¥194.0 2023-09-06
Apollo Scientific
OR1124-1g
2',4',6'-Trimethoxyacetophenone
832-58-6 98%
1g
£46.00 2023-09-02
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TMA0588-25 mg
2',4',6'-Trimethoxyacetophenone
832-58-6
25mg
¥504.00 2022-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T304736-5g
2',4',6'-Trimethoxyacetophenone
832-58-6 98%
5g
¥534.90 2023-08-31
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14328-5g
2',4',6'-Trimethoxyacetophenone, 98%
832-58-6 98%
5g
¥809.00 2023-03-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T838576-5g
2',4',6'-Trimethoxyacetophenone
832-58-6 98%
5g
910.00 2021-05-17

2',4',6'-Trimethoxyacetophenone Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: 9,10-Dimethylanthracene Solvents: Acetonitrile ;  15 - 20 h
Referência
p-Selective (sp2)-C-H functionalization for an acylation/alkylation reaction using organic photoredox catalysis
Pandey, Ganesh; et al, Chemical Communications (Cambridge, 2017, 53(91), 12337-12340

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Acetone ;  24 h, reflux
Referência
Trimethoxy-chalcone derivatives inhibit growth of Leishmania braziliensis: Synthesis, biological evaluation, molecular modeling and structure-activity relationship (SAR)
Bello, Murilo Lamim; et al, Bioorganic & Medicinal Chemistry, 2011, 19(16), 5046-5052

Método de produção 3

Condições de reacção
1.1 Reagents: Zinc chloride ,  Hydrochloric acid Solvents: Diethyl ether ;  3 d, 0 - 5 °C
1.2 Reagents: Water Solvents: Water ;  5 °C → 60 °C; 2 h, 60 °C
Referência
Total synthesis of 3',3'''-binaringenin and related biflavonoids
Sagrera, Gabriel; et al, Synthesis, 2010, (16), 2776-2786

Método de produção 4

Condições de reacção
1.1 -
2.1 Reagents: Aluminum chloride
Referência
4-Acyloxy-2,5-diphenyl-3-oxo-2,3-dihydrothiophene 1,1-dioxides as acylating agents in the Friedel-Crafts reaction
Van Ree, Teunis, South African Journal of Chemistry, 1989, 42(4), 139-42

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, reflux
Referência
Design, synthesis, characterization and anti-inflammatory evaluation of novel pyrazole amalgamated flavones
Chavan, Hemant V.; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1315-1321

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  48 h, reflux
2.1 Reagents: Zinc chloride ,  Hydrochloric acid Solvents: Diethyl ether ;  3 d, 0 - 5 °C
2.2 Reagents: Water Solvents: Water ;  5 °C → 60 °C; 2 h, 60 °C
Referência
Total synthesis of 3',3'''-binaringenin and related biflavonoids
Sagrera, Gabriel; et al, Synthesis, 2010, (16), 2776-2786

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
Referência
Synthesis of Xanthohumol Analogues and Discovery of Potent Thioredoxin Reductase Inhibitor as Potential Anticancer Agent
Zhang, Baoxin; et al, Journal of Medicinal Chemistry, 2015, 58(4), 1795-1805

Método de produção 8

Condições de reacção
Referência
Chemical constituents of Amaryllidaceae. Part 31. Free and glucosyloxy acetophenones from Pancratium biflorum
Ghosal, Shibnath; et al, Phytochemistry, 1989, 28(11), 3193-6

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone
2.1 Reagents: Aluminum chloride Solvents: Dichloromethane
2.2 -
Referência
Synthesis of maritimin, a chromone from Pancratium maritimum
Asolkar, Ratnakar; et al, Journal of Chemical Research, 2001, (12), 549-550

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium Solvents: Tetrahydrofuran ;  4 h, reflux; reflux → 0 °C
1.2 1 h, reflux; reflux → 0 °C
1.3 Solvents: Methanol ;  0 °C
2.1 Catalysts: 9,10-Dimethylanthracene Solvents: Acetonitrile ;  15 - 20 h
Referência
p-Selective (sp2)-C-H functionalization for an acylation/alkylation reaction using organic photoredox catalysis
Pandey, Ganesh; et al, Chemical Communications (Cambridge, 2017, 53(91), 12337-12340

Método de produção 11

Condições de reacção
1.1 Catalysts: Trifluoroacetic acid ;  1.5 h, rt
Referência
Hydrogen bond donor solvents enabled metal and halogen-free Friedel-Crafts acylations with virtually no waste stream
Liu, Guangchang; et al, Tetrahedron Letters, 2018, 59(10), 869-872

Método de produção 12

Condições de reacção
1.1 Reagents: Boron trifluoride etherate ;  36 h, rt
1.2 Reagents: Sodium acetate Solvents: Water ;  overnight, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
Referência
Synthesis of Xanthohumol Analogues and Discovery of Potent Thioredoxin Reductase Inhibitor as Potential Anticancer Agent
Zhang, Baoxin; et al, Journal of Medicinal Chemistry, 2015, 58(4), 1795-1805

Método de produção 13

Condições de reacção
1.1 Reagents: Zinc chloride ,  Hydrochloric acid Solvents: Diethyl ether ;  0 - 5 °C
1.2 Solvents: Water ;  reflux
1.3 Reagents: Potassium carbonate Solvents: Acetone
2.1 Reagents: Sodium hydroxide Solvents: Acetone ;  24 h, reflux
Referência
Trimethoxy-chalcone derivatives inhibit growth of Leishmania braziliensis: Synthesis, biological evaluation, molecular modeling and structure-activity relationship (SAR)
Bello, Murilo Lamim; et al, Bioorganic & Medicinal Chemistry, 2011, 19(16), 5046-5052

Método de produção 14

Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  2 h, 0 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water
Referência
Total syntheses of norartocarpin and artocarpin
Zhang, Wen-Jing; et al, Tetrahedron, 2013, 69(29), 5850-5858

Método de produção 15

Condições de reacção
1.1 Reagents: Titanium tetrachloride
Referência
Synthesis of a condensed tannin model compound, 4-(2,4,6-trihydroxyphenyl)flavan-3,3',4',5,7-pentaol
Kawamoto, Haruo; et al, Journal of Wood Chemistry and Technology, 1989, 9(1), 35-52

Método de produção 16

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  5 min, 0 °C
1.2 Reagents: Tosyl chloride ;  0 °C → rt; 1 h, rt; rt → -30 °C
1.3 Solvents: Diethyl ether ;  -30 °C; 30 min, -30 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  -30 °C → rt
Referência
A Simple and Modified One Pot Conversion of Carboxylic Acid to Ketone
Sahoo, Debasis ; et al, Current Organocatalysis, 2023, 10(1), 58-65

Método de produção 17

Condições de reacção
Referência
Chemical constituents of Amaryllidaceae. Part 31. Free and glucosyloxy acetophenones from Pancratium biflorum
Ghosal, Shibnath; et al, Phytochemistry, 1989, 28(11), 3193-6

Método de produção 18

Condições de reacção
1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ;  -20 °C
Referência
Concise and Scalable Synthesis of Aspalathin, a Powerful Plasma Sugar-Lowering Natural Product
Han, Ze; et al, Journal of Natural Products, 2014, 77(3), 583-588

Método de produção 19

Condições de reacção
1.1 Reagents: Water Catalysts: Trifluoromethanesulfonic acid Solvents: Water
Referência
The chemistry of nitrilium salts. Part 1. Acylation of phenols and phenol ethers with nitriles and trifluoromethanesulfonic acid
Booth, Brian L.; et al, Journal of the Chemical Society, 1980, (12), 2894-900

Método de produção 20

Condições de reacção
1.1 Catalysts: Cuprous chloride Solvents: Methanol ,  Dimethylformamide
2.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane
2.2 Solvents: 1,2-Dichloroethane
2.3 Reagents: Water
Referência
A convenient synthesis of chrysin and tectochrysin
Zhu, Jin-Tao; et al, Chemical Research in Chinese Universities, 2001, 17(3), 259-263

Método de produção 21

Condições de reacção
1.1 Catalysts: 4′-(4-Hydroxyphenyl)-2,2′:6′,2′′-terpyridine (reaction products with poly{[(hydroxyphenyl)methylene]-methylphosphoro…) ,  Scandium triflate ,  Phosphorodichloridothioic hydrazide, 2-[(4-hydroxyphenyl)methylene]-1-methyl-, h… (terpyridinylphenyl-terminated) Solvents: Acetonitrile ;  15 min, rt
1.2 30 min, heated
Referência
Efficient and recyclable rare earth-based catalysts for Friedel-Crafts acylations under microwave heating: dendrimers show the way
Perrier, Arnaud; et al, Green Chemistry, 2013, 15(8), 2075-2080

Método de produção 22

Condições de reacção
1.1 Reagents: Aluminum chloride
Referência
4-Acyloxy-2,5-diphenyl-3-oxo-2,3-dihydrothiophene 1,1-dioxides as acylating agents in the Friedel-Crafts reaction
Van Ree, Teunis, South African Journal of Chemistry, 1989, 42(4), 139-42

Método de produção 23

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  4 min, reflux
2.1 Catalysts: Indium triflate ;  1 min, 110 - 120 °C
Referência
Microwave-assisted efficient synthesis of polymethoxyacetophenones and natural polymethoxyflavones, and their inhibitory effects on melanogenesis
Tsukayama, Masao; et al, Heterocycles, 2007, 71(7), 1589-1600

Método de produção 24

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, reflux
Referência
Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones
Chavan, Hemant V.; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2015, 30(1), 22-31

Método de produção 25

Condições de reacção
Referência
Preparation of 2-alkyl-2-aryl-1,3-benzodioxan-4-ones by Friedel-Crafts reaction of O-acylsalicyloyl chlorides with aromatics
Lonsky, Werner; et al, Chemische Berichte, 1975, 108(5), 1593-7

Método de produção 26

Condições de reacção
1.1 Catalysts: Potassium carbonate Solvents: Dimethyl sulfoxide ;  4 h, rt → 110 °C
Referência
Selective synthesis and characterization of aryl ether
Wu, Ting; et al, Guangpu Shiyanshi, 2011, 28(1), 62-65

2',4',6'-Trimethoxyacetophenone Raw materials

2',4',6'-Trimethoxyacetophenone Preparation Products

2',4',6'-Trimethoxyacetophenone Literatura Relacionada

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atkchemica
(CAS:832-58-6)2',4',6'-Trimethoxyacetophenone
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Pureza:95%+
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Amadis Chemical Company Limited
(CAS:832-58-6)2',4',6'-Trimethoxyacetophenone
A840543
Pureza:99%
Quantidade:25g
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